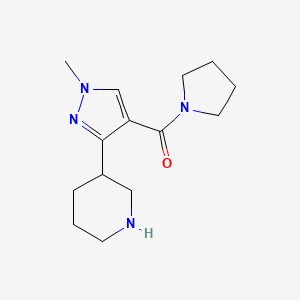

(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole and piperidine derivatives often involves multi-step chemical processes. For instance, Fussell et al. (2012) reported a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, highlighting the complexity and precision required in synthesizing such compounds (Fussell, Luan, Peach, & Scotney, 2012). Another example includes the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing an efficient method for generating complex structures (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2002).

Molecular Structure Analysis

The molecular interaction and conformational analysis of similar compounds have been extensively studied. For example, Shim et al. (2002) performed a detailed molecular interaction analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, revealing insights into the compound's binding and activity profiles (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrazole and piperidine derivatives often involve their interaction with various receptors and the formation of complex structures. For instance, compounds synthesized from pyrazolo[1,5-a]pyridines showed potential as dopamine D4 receptor ligands, demonstrating the chemical reactivity and potential applications of these molecules (Li Gu-ca, 2014).

Aplicaciones Científicas De Investigación

Chemical Inhibitors and Drug Metabolism

Cytochrome P450 enzymes play a crucial role in the metabolism of a wide range of drugs. The selectivity of chemical inhibitors for specific P450 isoforms is vital for understanding drug-drug interactions and metabolism. Compounds similar to "(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone" could potentially serve as selective inhibitors or substrates in studying the metabolism pathways of various drugs, enhancing the prediction of drug interactions and effects on drug clearance (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

The serine exopeptidase DPP IV plays a significant role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP IV are used in the management of type 2 diabetes mellitus. The pyrrolidine and piperidine scaffolds, similar to the one found in "(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone," are common in DPP IV inhibitors, indicating potential applications in the development of new antidiabetic drugs (Mendieta et al., 2011).

Natural Product Derivatives for Leishmaniasis Treatment

Compounds derived from natural products, such as those from the Piper genus, show promising leishmanicidal activity. The structural diversity and biological activity of Piper spp. derivatives underscore the potential of structurally related compounds in developing treatments for leishmaniasis and other parasitic infections (Peixoto et al., 2021).

Drug Discovery and Scaffold Versatility

The pyrrolidine ring, a key structural feature in "(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone," is widely used in medicinal chemistry due to its contribution to the stereochemistry of molecules, efficient exploration of pharmacophore space, and increased three-dimensional coverage. This review highlights the versatility of pyrrolidine scaffolds in drug discovery, suggesting potential applications of the compound in designing new biologically active compounds (Petri et al., 2021).

Propiedades

IUPAC Name |

(1-methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-17-10-12(14(19)18-7-2-3-8-18)13(16-17)11-5-4-6-15-9-11/h10-11,15H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKCQAFDWGLTNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCNC2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-phenylpiperazino)methanone](/img/structure/B2483446.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)